molecular formula C6H10N2O B1456440 (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one CAS No. 866319-08-6

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Cat. No. B1456440
M. Wt: 126.16 g/mol
InChI Key: SYPKIQNBMOELDJ-RFZPGFLSSA-N
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Description

Synthesis Analysis

There are efficient two-step protocols for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives . Facile three-component reactions for the synthesis of N-unsubstituted 1H-pyrrol-3(2H)-ones have also been reported .

Scientific Research Applications

Organic Photocatalysis

The compound serves as a building block in the synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones . This process is facilitated by visible light-promoted [3+2] cycloaddition reactions, which are efficient and environmentally friendly. The method exhibits good functional group tolerance and a broad substrate scope, making it a valuable tool in organic photocatalysis research.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for the synthesis of various H3 receptor agonists . These agonists are significant in the study of neurological diseases and are used to explore therapeutic avenues for conditions such as sleep disorders, obesity, and cognitive impairments.

Chemical Synthesis

The compound’s structure is conducive to diastereoselective synthesis, which is crucial in the development of new chemical entities with potential pharmacological activities . Its application in chemical synthesis research allows for the creation of complex molecules with high stereochemical purity.

Drug Design

Due to its unique scaffold, the compound is used in drug design as a core structure for the development of new pharmacophores . It provides a versatile framework that can be modified to enhance drug-receptor interactions and improve pharmacokinetic properties.

Material Science

In material science, the compound’s derivatives can be engineered to form novel organic compounds with specific electronic properties . These materials are then studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biochemical Research

The compound is also a key intermediate in the synthesis of biochemical probes used to study histamine receptors . These probes help in understanding the role of histamine in various physiological and pathological processes, contributing to the field of biochemical research.

properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKIQNBMOELDJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC(=O)[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 2
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 3
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 4
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 5
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 6
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

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